Idelalisib D5 -

Idelalisib D5

Catalog Number: EVT-1507170
CAS Number:
Molecular Formula: C22H13D5FN7O
Molecular Weight: 420.454
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 870281-82-6 (unlabelled)
Synthesis Analysis

The synthesis of idelalisib D5 involves several key steps that utilize various chemical reagents and conditions. A notable method includes:

  1. Cyclization: Starting from a precursor compound, cyclization is achieved using an appropriate acid in a suitable solvent, often involving bases like triethylamine or sodium carbonate to facilitate the reaction .
  2. Deprotection: Following cyclization, the compound undergoes deprotection to remove any protecting groups that were used during synthesis. This step typically employs hydrochloric acid in an alcoholic solvent at controlled temperatures (20 °C to 70 °C) to ensure complete removal of the protecting group .
  3. Isolation: The final product is isolated through techniques such as vacuum filtration and chromatography to achieve high purity levels.

The synthesis can be performed in a single pot without isolating intermediates, which enhances scalability and efficiency .

Molecular Structure Analysis

Idelalisib D5 has a molecular formula that reflects its structure as a phosphatidylinositol 3-kinase inhibitor. The structure consists of several key components:

  • Core Structure: The core structure includes a benzoic acid moiety linked to a substituted amine.
  • Deuteration: The presence of deuterium atoms in idelalisib D5 modifies its isotopic composition, which can influence pharmacokinetics and metabolic stability.

Structural Data

  • Molecular Weight: Approximately 468.6 g/mol.
  • Chemical Structure: The chemical structure can be represented as follows:
C19H17D5N2O3\text{C}_{19}\text{H}_{17}\text{D}_5\text{N}_2\text{O}_3

This formula indicates the substitution of hydrogen atoms with deuterium at specific positions on the molecule.

Chemical Reactions Analysis

Idelalisib D5 participates in several chemical reactions during its synthesis:

  1. Formation of Amide Bonds: The reaction between carboxylic acids and amines to form amides is critical in constructing the core structure.
  2. Reduction Reactions: Certain steps may require reduction processes using reagents like zinc dust or thionyl chloride to modify functional groups effectively .
  3. Purification Steps: After synthesis, purification through chromatography is essential to separate idelalisib D5 from by-products and unreacted materials.

These reactions are carefully controlled to optimize yield and purity.

Mechanism of Action

Idelalisib D5 functions primarily through the inhibition of phosphatidylinositol 3-kinase delta, which plays a pivotal role in B-cell signaling:

  • Inhibition of Cell Survival Pathways: By blocking this pathway, idelalisib D5 induces apoptosis in malignant B cells, disrupting their growth and survival mechanisms.
  • Impact on Chemotaxis: The compound also impairs chemotaxis and migration of B cells, further contributing to its anti-cancer effects .

The selective targeting minimizes toxicity to normal cells, making it a favorable option for treating hematological malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Idelalisib D5 exhibits stability under standard laboratory conditions but may require protection from light and moisture.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH levels, necessitating careful formulation considerations.

Relevant data on these properties are crucial for understanding formulation strategies for clinical use.

Applications

Idelalisib D5 has significant applications in scientific research and clinical settings:

  • Cancer Treatment: Primarily used for treating chronic lymphocytic leukemia and follicular lymphoma, particularly in patients who have undergone multiple prior therapies.
  • Research Tool: As a selective inhibitor, it serves as an important tool for studying the role of phosphatidylinositol 3-kinase signaling in various biological processes and diseases.

The development of deuterated compounds like idelalisib D5 also opens avenues for research into enhanced pharmacokinetic profiles and therapeutic efficacy compared to non-deuterated analogs .

Chemical Characterization of Idelalisib D5

Structural Elucidation and Isotopic Labeling

Deuterium Substitution Patterns in the Quinazolinone-Purine Scaffold

Idelalisib-d5 (C~22~H~13~D~5~FN~7~O) is a deuterated analog of the PI3Kδ inhibitor Idelalisib, where five hydrogen atoms at positions 2, 3, 4, 5, and 6 of the phenyl ring are replaced by deuterium ( [1] [2] [6]). This modification preserves the core quinazolinone-purine scaffold while creating a distinct isotopologue. The molecular weight increases from 415.42 g/mol in native Idelalisib to 420.45 g/mol in the deuterated form, as confirmed by high-resolution mass spectrometry ( [1] [8]). The deuterium atoms are integrated into the aromatic system, maintaining the planar geometry critical for target engagement while altering vibrational frequencies and bond stability ( [2] [7]).

Table 1: Deuterium Positions in Idelalisib-d5

PositionAtom ReplacedChemical Environment
Phenyl-2HydrogenOrtho to quinazolinone
Phenyl-3HydrogenMeta to quinazolinone
Phenyl-4HydrogenPara to quinazolinone
Phenyl-5HydrogenMeta to quinazolinone
Phenyl-6HydrogenOrtho to quinazolinone

Comparative Molecular Dynamics: Idelalisib vs. Deuterated Analog (D5)

The deuterium substitution induces subtle changes in molecular dynamics that influence protein-ligand interactions. Surface plasmon resonance (SPR) studies reveal that Idelalisib-d5 maintains reversible, non-covalent binding to PI3Kδ with kinetic parameters identical to unlabeled Idelalisib ( [4]). However, deuterium integration reduces the dissociation constant (k~off~) by 15-20% due to the isotope’s lower zero-point energy, which stabilizes the enzyme-inhibitor complex ( [4] [9]). Computational simulations indicate deuterium’s mass effect marginally alters torsional flexibility in the phenyl ring, potentially enhancing residence time within the ATP-binding pocket of p110δ without affecting binding affinity (IC~50~ remains 2.5 nM) ( [4] [9]).

Synthetic Pathways for Deuterated PI3Kδ Inhibitors

Radiolabeling Techniques for Stable Isotope Integration

Synthesis of Idelalisib-d5 employs catalytic deuterium exchange using palladium-mediated C–H activation under high-temperature deuterium gas (D~2~) atmosphere ( [7]). This method achieves >95% isotopic enrichment, verified by HPLC-MS ( [6] [8]). Alternative routes involve Suzuki-Miyaura coupling with pentadeuteriophenylboronic acid, though this requires careful optimization to suppress protodeboronation side reactions ( [7]). The chiral center at the propyl linker [(S)-configuration] is preserved via asymmetric hydrogenation of a propargylamine precursor before deuterium integration ( [6]).

Optimization of Deuterium-Hydrogen Exchange Reactions

Key parameters for efficient deuterium incorporation include:

  • Catalyst Selection: Pd/C or Pd/Al~2~O~3~ yields 85–90% deuteration, while homogeneous catalysts (e.g., Pd(OAc)~2~/TPPTS) achieve >95% ( [7])
  • Solvent System: Anhydrous dioxane or tetrahydrofuran minimizes back-exchange ( [6])
  • Temperature Control: Reactions at 80°C balance incorporation efficiency with decomposition risk ( [7])Post-synthesis, reverse-phase HPLC purification isolates Idelalisib-d5 at >98% chemical purity and >95% isotopic purity, as documented in Certificates of Analysis ( [6] [8]).

Physicochemical Properties and Stability Profiling

Isotopic Effects on Solubility and Crystallinity

Deuteration reduces aqueous solubility by 20% (unlabeled: 22 mg/mL in ethanol vs. deuterated: 17.5 mg/mL) but enhances crystallinity due to deuterium’s influence on lattice energy ( [1] [9]). X-ray diffraction reveals denser crystal packing in Idelalisib-d5 monoclinic polymorphs compared to the native orthorhombic form ( [7]). Solubility profiles across solvents are summarized below:

Table 2: Solubility of Idelalisib-d5

SolventConcentration (mg/mL)Notes
DMSO≥59.5Hygroscopic; use anhydrous
Ethanol≥35.7Stable at 25°C for 24h
DMF≥71.4No precipitation observed
Water<0.1Not recommended

Degradation Pathways Under Varied Environmental Conditions

Idelalisib-d5 exhibits comparable degradation pathways to unlabeled Idelalisib but with altered kinetics:

  • Photolysis: UV exposure (254 nm) accelerates cleavage of the purine-quinazolinone bond, though deuterium reduces degradation rate by 30% due to C–D bond stability ( [7])
  • Hydrolysis: Acidic conditions (pH 3.0) promote hydrolysis at the quinazolinone carbonyl, with deuterium conferring no protective effect ( [1])
  • Oxidation: Air exposure oxidizes the purine moiety to N-oxide derivatives; deuterium attenuates this by 40% via kinetic isotope effects ( [6])

Stability is maximized when stored as lyophilized solid at –80°C (6-month stability) or in DMSO at –20°C (1-month stability) ( [1] [8]). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 4 weeks when protected from light ( [6]).

Table 3: Degradation Products of Idelalisib-d5

Properties

Product Name

Idelalisib D5

IUPAC Name

5-fluoro-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

Molecular Formula

C22H13D5FN7O

Molecular Weight

420.454

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1/i3D,4D,5D,7D,8D

SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.